molecular formula C25H27N3O4 B14160041 5-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl](ethyl)amino}-2-methyl-1H-isoindole-1,3(2H)-dione CAS No. 73819-88-2

5-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl](ethyl)amino}-2-methyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B14160041
CAS No.: 73819-88-2
M. Wt: 433.5 g/mol
InChI Key: JFMDWSBXJYVELU-UHFFFAOYSA-N
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Description

5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure with multiple isoindole and dioxo groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of the dioxo groups and the hexyl chain. The final step involves the attachment of the ethylamino group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Scientific Research Applications

5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s isoindole and dioxo groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione
  • 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione

Uniqueness

The unique combination of isoindole and dioxo groups in 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione sets it apart from similar compounds

Properties

CAS No.

73819-88-2

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

5-[6-(1,3-dioxoisoindol-2-yl)hexyl-ethylamino]-2-methylisoindole-1,3-dione

InChI

InChI=1S/C25H27N3O4/c1-3-27(17-12-13-20-21(16-17)23(30)26(2)22(20)29)14-8-4-5-9-15-28-24(31)18-10-6-7-11-19(18)25(28)32/h6-7,10-13,16H,3-5,8-9,14-15H2,1-2H3

InChI Key

JFMDWSBXJYVELU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C

Origin of Product

United States

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